Compound Description: This compound features a 1,8-naphthyridine core with a 4-methoxyphenyl group and a methyl group attached. The crystal structure of this compound was investigated [].
Compound Description: This compound is characterized by a 1,4-benzothiazine core with a chlorine atom at the 5-position, a methyl group at the 3-position, and a trifluoromethyl group at the 8-position. It was synthesized through a one-pot method involving the heterocyclization of 2-amino-3-chloro-6-(trifluoromethyl)benzenethiol with various diketones or ketoesters [].
Compound Description: This compound features a pyrimidine-2,4(1H,3H)-dione core with various substitutions, including a 2-fluoro-3-methoxyphenyl group and a 2-fluoro-6-(trifluoromethyl)benzyl group. The crystal structure of this compound was determined [].
Compound Description: This structurally complex compound features a chromeno[4,3-b]pyrrole core with various substituents, including a 1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl group. The crystal structure of this compound, particularly the planar nature of the β-lactam ring and the envelope conformation of the tetrahydropyran ring, was studied [].
Compound Description: This compound, identified as JNJ-46356479, is a potent and orally bioavailable positive allosteric modulator of the metabotropic glutamate 2 receptor []. It features a triazolo[4,3-a]pyridine core with an 8-trifluoromethyl substituent.
Compound Description: This compound is a sodium salt of a sulfonated 8-hydroxyquinoline derivative. The crystal structure analysis revealed the sodium ion's coordination geometry and the formation of a two-dimensional network sheet through sodium-sulfonate bridging interactions [].
Compound Description: This compound features a hexahydroquinoline core structure with a 3-methoxyphenyl group at the 4-position and a methyl ester group at the 3-position. Its crystal structure was investigated [].
Compound Description: These compounds are a series of quinazolinone derivatives featuring a trifluoromethyl group at the 7-position. These were synthesized and subjected to electrophilic cyclization reactions with tellurium tetrahalides [].
Compound Description: This compound contains a pyrazolo[3,4-b]pyridine core with a trifluoromethyl group at the 6-position and a thiophene ring. Its crystal structure, particularly the gauche conformation of the thiophene ring, was analyzed [, ].
Compound Description: This series of imidazolo[1,2-a]pyrimid-5-one derivatives, incorporating 2-alkyl, 3-methoxyphenyl, and 2-fluorobenzyl substituents, was investigated as potent antagonists of the human GnRH receptor [].
Compound Description: Identified as PSI-421, this compound is a potent P-selectin inhibitor exhibiting favorable pharmacokinetic properties and demonstrating efficacy in preclinical models of vascular injury [].
Compound Description: This compound serves as a key intermediate in the synthetic pursuit of lymphostins, a family of natural products with significant biological activity [].
Compound Description: This compound is a triazoloquinoline derivative explored as a building block for the synthesis of urea-functionalized analogs with potential anticancer activity [].
R-4-{2-[5-(2-Fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyric acid sodium salt (Elagolix)
Compound Description: Known as Elagolix, this compound acts as a potent and orally bioavailable antagonist of the human gonadotropin-releasing hormone receptor [].
Compound Description: This compound possesses a hexahydroquinoline core structure with a 3-cyanophenyl group at the 4-position and a methyl ester group at the 3-position. Its crystal structure was determined [].
Compound Description: This compound features a quinoline structure with a trifluoromethyl group at the 8-position. It was synthesized and characterized, with a focus on its crystal structure and intermolecular interactions [].
Compound Description: This compound contains a benzothiazepine core with a 4-methoxyphenyl group and a dichloro substituted aziridine ring. Its synthesis involved a [2 + 1] cycloaddition reaction, and its crystal structure was solved using X-ray diffraction [].
Compound Description: This molecule includes a quinoline moiety with a trifluoromethyl group at the 8-position and a 1,2,3-triazole ring. Its crystal structure, characterized by C—H⋯N, C—H⋯F, and C—H⋯O hydrogen bonds, was analyzed [].
Compound Description: This compound features a tetrahydroquinoline core with a 4-methoxyphenyl group. Its synthesis involved a copper-catalyzed imino Diels-Alder reaction [].
Compound Description: This compound is a pyrazolotetrazepinone derivative containing a trifluoromethyl group. Its antiproliferative activity was investigated against various cancer cell lines, including those expressing the DNA repair protein MGMT [].
Compound Description: This compound, known as MMPP, acts as a selective inhibitor of STAT3, demonstrating anti-inflammatory properties and showing neuroprotective effects against MPTP-induced dopaminergic neurodegeneration in a mouse model [].
Compound Description: This series of compounds, derived from mefloquine, features a quinoline core with two trifluoromethyl groups and a substituted phenyl ring connected via a hexahydrooxazolopyridine linker. The crystal structures of these compounds with different X substituents (X = 3-MeO, 4-MeO, 4-HO) were analyzed [].
Compound Description: ELND006 is a γ-secretase inhibitor that selectively targets the amyloid-β (Aβ) pathway with minimal impact on Notch signaling. This compound, containing a dihydropyrazoloquinoline core and a trifluoromethyl group, has been investigated in clinical trials for its potential in treating Alzheimer's disease [].
Compound Description: This complex molecule exhibits dual inhibitory activity against anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR), making it a potential candidate for anticancer therapy, specifically for treating non-small cell lung cancer (NSCLC) [].
Compound Description: PF-04254644 acts as a highly selective inhibitor of the receptor tyrosine kinase c-Met, a promising target for cancer therapy. Despite its selectivity for c-Met, this compound displays broad inhibition across the phosphodiesterase (PDE) family, leading to cardiac toxicity in rats [].
Compound Description: This compound contains both a triazole and a pyrimidine ring linked by a 3-methoxyphenyl group. It was synthesized and studied for its antibacterial properties, and its structure was characterized using X-ray crystallography and DFT calculations [].
Compound Description: DMP904 acts as a potent antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, exhibiting anxiolytic-like effects in rodent models without the sedative or ataxic side effects associated with benzodiazepines [].
Compound Description: This compound, a potent and selective 5-HT1A receptor agonist, was investigated as a potential PET ligand for imaging 5-HT1A receptors in the brain []. Its structure includes a tricyclic core, a piperazine ring, and a 2-methoxyphenyl substituent.
29. [Ru(η6-p-cymene)Cl-(L1)] (1)* Compound Description: This compound is a ruthenium(II)-arene complex containing a 5,7-dichloro-2-methyl-8-quinolinol ligand (H-L1). It exhibits remarkable in vitro and in vivo antitumor activity against HeLa cells with minimal toxicity to normal cells [].
30. 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3-methoxyphenyl)prop-2-en-1-one* Compound Description: This molecule features a quinoline core, a 3-methoxyphenyl group, and a chlorophenyl substituent. Its crystal structure, characterized by intermolecular C—H⋯Cl and C—H⋯O interactions, was investigated [].
31. (2S)-8-[(3R)-3-Methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one* Compound Description: This compound exhibits potent and selective inhibition against Vps34, a lipid kinase implicated in vesicle trafficking and autophagy. It holds promise as a potential therapeutic agent for treating solid tumors due to its high selectivity and favorable in vivo pharmacokinetic properties [].
Compound Description: This molecule contains a pyrazoloquinoline core with a trifluoromethyl group at the 8-position and two phenyl substituents. Its crystal structure, characterized by π-π stacking interactions, was analyzed [].
Compound Description: This compound, MDPTQ, is a quinoline derivative with structural similarities to ellipticine. It selectively induces apoptosis in leukemia cell lines by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) [].
Compound Description: This series of compounds features a quinoline core, a trifluoromethyl group, and a triazole ring with various aryl and alkyl substituents. These compounds were synthesized and their photophysical properties, DNA and HSA interactions, and molecular docking were studied [].
Compound Description: These compounds, derived from mefloquine, feature a quinoline core with two trifluoromethyl groups and a substituted phenyl ring connected by a perhydrooxazolopyridine linker. The crystal structures of these compounds, with variations in the phenyl ring substitution (X = H, 2-nitro, 3-nitro, and 4-nitro), were analyzed [].
Compound Description: This compound has a complex polycyclic structure with two methoxyphenyl groups. Its crystal structure, particularly the chair conformation of the piperidine ring and the envelope conformation of the five-membered ring, was analyzed [].
37. 1,3-Bis-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-8-(trifluoromethyl)-2-methyl-4-quinazolinone* Compound Description: This compound is a fluorinated nucleoside derivative of a quinazolinone, synthesized to enhance stability. The synthesis involved ribosylation and debenzoylation steps [].
38. N-Carboxymethyl- and N-(p-methoxyphenyl)-3-hydroxy-2-methyl-4-pyridinone* Compound Description: This entry refers to two related compounds with a pyridinone core. One compound has a carboxymethyl group attached to the nitrogen, while the other has a p-methoxyphenyl group. These compounds were studied for their structural and physical properties [].
39. 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole * Compound Description: This compound features a benzothiazole core linked to a pyrazole ring, which is substituted with a 4-methoxyphenyl group. The crystal structure analysis highlighted the dihedral angles between the aromatic rings within the molecule [].
Compound Description: This compound features a pyrimidine ring linked to a thiazole ring. The thiazole ring is substituted with a 3-methoxyphenyl group. Two independent molecules were observed in the crystal structure, each showing different dihedral angles between the thiazole and pyrimidine rings [].
2-(4-Hydroxy-3-methoxyphenyl)benzothiazole
Compound Description: This compound is a benzothiazole derivative with a 4-hydroxy-3-methoxyphenyl group at the 2-position. It undergoes oxidation with (diacetoxy)iodobenzene (DAIB) to yield various cycloaddition products depending on the reaction conditions [].
Compound Description: This compound has a thienoquinoline core with a 3-methoxyphenyl substituent. It was synthesized via a multi-step condensation reaction, and its crystal structure, particularly the conformation of the thiophene dioxide and pyridine rings, was studied [].
Compound Description: This compound comprises a quinoline ring connected to a methoxyphenyl group via an acetamide linker. Its crystal structure, characterized by intramolecular hydrogen bonds, was investigated [].
Compound Description: This compound demonstrates potent and long-lasting antagonism towards the human NK-1 receptor, making it a potential candidate for treating chronic pain, migraine, and emesis [].
Compound Description: Known as Sch-350634, this compound acts as a potent CCR5 antagonist, effectively inhibiting HIV-1 entry and replication. Its oral bioavailability makes it a promising candidate for HIV treatment [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.